N-(2,4-dibromophenyl)benzamide is an organic compound classified within the group of benzanilides, which are aromatic compounds featuring an anilide group. The general structure of benzanilides can be represented as RNC(=O)R', where R and R' are aromatic rings. This specific compound is characterized by the presence of two bromine atoms on the phenyl ring, making it a halogenated derivative of benzamide. Its molecular formula is , and it falls under the category of small molecules with potential applications in medicinal chemistry and material sciences .
The synthesis of N-(2,4-dibromophenyl)benzamide can be achieved through various methods, typically involving the reaction of 2,4-dibromobenzoyl chloride with an appropriate amine, such as aniline. The reaction can be outlined as follows:
This method allows for the formation of N-(2,4-dibromophenyl)benzamide with high yields and purity .
The molecular structure of N-(2,4-dibromophenyl)benzamide features a central amide functional group connected to two aromatic rings. The presence of bromine atoms significantly influences the compound's electronic properties and reactivity.
BrC1=C(C(=C(C=C1)C(=O)N)Br)C=CC=CThis structure indicates that the dibromophenyl group is para-substituted relative to the amide functionality, which affects both steric and electronic properties .
N-(2,4-dibromophenyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for N-(2,4-dibromophenyl)benzamide largely depends on its application context. In medicinal chemistry, compounds like this may act as enzyme inhibitors or modulators by interacting with specific biological targets.
Quantitative structure-activity relationship (QSAR) studies may provide insights into how variations in structure affect biological activity .
The physical and chemical properties of N-(2,4-dibromophenyl)benzamide include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
N-(2,4-dibromophenyl)benzamide has several scientific uses:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8